molecular formula C16H20N4O2 B5129463 N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide

N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide

Cat. No. B5129463
M. Wt: 300.36 g/mol
InChI Key: FDLMZSKDVGNILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide (also known as PYR-1) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields of study. PYR-1 is a derivative of nicotinamide, which is an important component of the coenzymes NAD and NADP that are involved in various metabolic processes in living organisms.

Mechanism of Action

PYR-1 acts as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular defense against oxidative stress. Nrf2 regulates the expression of various antioxidant genes and enzymes that protect cells from oxidative damage. PYR-1 activates the Nrf2 pathway by inhibiting the activity of Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2. This leads to the accumulation of Nrf2 in the nucleus and the upregulation of antioxidant genes and enzymes.
Biochemical and Physiological Effects:
PYR-1 has been found to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and apoptosis, and enhancing cellular defense mechanisms. PYR-1 has also been shown to improve mitochondrial function and energy metabolism.

Advantages and Limitations for Lab Experiments

PYR-1 has several advantages for lab experiments such as its high stability, solubility, and bioavailability. However, one of the limitations of using PYR-1 in lab experiments is its high cost, which may limit its widespread use.

Future Directions

There are several future directions for the study of PYR-1 such as exploring its potential applications in other fields of study, investigating its mechanism of action in more detail, and developing more cost-effective synthesis methods. PYR-1 may also have potential applications in the development of new therapeutics for various diseases.

Synthesis Methods

PYR-1 is synthesized by reacting nicotinamide with 2-(diethylamino)ethyl chloride hydrochloride in the presence of a base such as potassium carbonate. The reaction yields PYR-1 as a white crystalline solid with a melting point of 185-186°C.

Scientific Research Applications

PYR-1 has been found to have potential applications in various fields of study such as cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, PYR-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, PYR-1 has been found to protect neurons from oxidative stress and prevent the formation of amyloid plaques. In cardiovascular diseases, PYR-1 has been shown to reduce inflammation and protect against ischemic injury.

properties

IUPAC Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-3-19(4-2)15-13(7-5-9-17-15)11-18-16(21)14-8-6-10-20(22)12-14/h5-10,12H,3-4,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLMZSKDVGNILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=C[N+](=CC=C2)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide

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